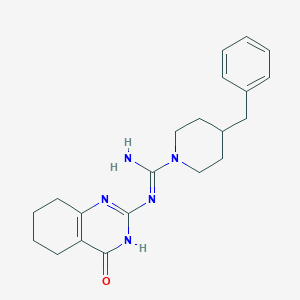![molecular formula C15H14N4O2 B3731176 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731176.png)
5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
説明
5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as FPPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. FPPP belongs to the pyrido[2,3-d]pyrimidine family of compounds and is structurally similar to other pyridine-based compounds like pyridoxine and pyridostigmine.
作用機序
The mechanism of action of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is thought to involve the activation of sigma-1 receptors and the inhibition of dopamine reuptake. By binding to sigma-1 receptors, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one may modulate the release of neurotransmitters and affect cellular signaling pathways. Additionally, by inhibiting dopamine reuptake, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one may increase the level of dopamine in the brain, which can lead to increased motivation and attention.
Biochemical and Physiological Effects:
5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been found to have a variety of biochemical and physiological effects. In animal studies, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to increase locomotor activity, enhance memory retention, and produce antidepressant-like effects. 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been found to increase the release of certain neurotransmitters such as dopamine and acetylcholine. However, the long-term effects of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one on the brain and body are not fully understood.
実験室実験の利点と制限
One advantage of using 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have a relatively low toxicity in animal studies, which suggests that it may have a favorable safety profile. However, one limitation of using 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its complex synthesis method, which may make it difficult to obtain pure samples. Additionally, the long-term effects of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one on the brain and body are not fully understood, which may limit its usefulness in certain types of research.
将来の方向性
There are several future directions for research on 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of focus could be on understanding the long-term effects of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one on the brain and body. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in the treatment of neurological disorders such as ADHD and depression. Finally, research could be conducted to develop new and more efficient methods for synthesizing 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one.
科学的研究の応用
5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has potential applications in scientific research as it has been shown to bind to and activate certain types of receptors in the brain. Specifically, 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. 5-(2-furyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been found to have an affinity for the dopamine transporter, which is a target for drugs used to treat attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
特性
IUPAC Name |
5-(furan-2-yl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-14-12-10(11-4-3-9-21-11)5-6-16-13(12)17-15(18-14)19-7-1-2-8-19/h3-6,9H,1-2,7-8H2,(H,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCMLPCVVRSTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3731101.png)
![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]acetohydrazide](/img/structure/B3731110.png)
![5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3731123.png)
![4-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B3731128.png)
![3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B3731129.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-2-phenyl-N-1,3-thiazol-2-ylacetamide](/img/structure/B3731134.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B3731137.png)
![5-(2-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3731141.png)

![5-(4-bromophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3731153.png)
![9,9-dimethyl-3-(1-pyrrolidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B3731159.png)
![N-benzyl-2-(4-morpholinyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B3731170.png)
![9-methyl-3-(4-morpholinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B3731181.png)
![N-(2-chlorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B3731190.png)